molecular formula C12H17N3O B1369952 4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine

4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine

Cat. No. B1369952
M. Wt: 219.28 g/mol
InChI Key: UFSKAZDMUIBZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Aminomethyl)-1-(2-pyridylcarbonyl)piperidine

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C12H17N3O/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9,13H2

InChI Key

UFSKAZDMUIBZCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N'-Carbonyl diimidazole (6.58 g) was added to a suspension of pyridine-2-carboxylic acid (5.0 g) in dichloromethane (75 ml) stirring under nitrogen at ambient temperature. Stirring continued until gas evolution had ceased (~2 hours) then N-benzylidene-1-(4-piperidyl)methylamine (8.2 g) was added and the reaction mixture stirred for 18 hours. The solvent was evaporated to give a viscous yellow oil, which was then stirred with aqueous potassium hydrogen sulphate solution (1 M; 200 ml) for 18 hours. The mixture was washed with dichloromethane (2×250 ml) and adjusted to pH 14 with aqueous sodium hydroxide solution (5 M) then extracted with methane (3×250 ml). The combined extracts were dried over magnesium and the the solvent removed in vacuo to give 4-(aminomethyl)-1-(2-pyridylcarbonyl)piperidine (5.2 g) as a viscous yellow oil.
[Compound]
Name
N,N'-Carbonyl diimidazole
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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